molecular formula C17H18O4S B1359383 5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene CAS No. 898778-63-7

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene

Cat. No. B1359383
M. Wt: 318.4 g/mol
InChI Key: BUGLWESKIVQFAT-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene (5-DPBT) is a thiophene-based heterocyclic compound with potential applications in organic synthesis and drug development. It has been studied for its ability to act as a ligand, a catalyst, and a drug. 5-DPBT has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments. In

Scientific Research Applications

1. Metal Ion Interaction

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene and related compounds have been studied for their ability to interact with various metal ions. For instance, 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, reacts with metal ions like Pd(II), Cu(II), and others, indicating its potential in forming metal complexes (Salameh & Tayim, 1983).

2. Electrochromic Properties

Thiophene derivatives, including similar compounds, have been explored for their electrochromic properties. For example, certain thiophene-based polymers show potential for use in electrochromic devices due to their color-changing abilities when subjected to electrical stimulation (Hu et al., 2019).

3. Synthesis of Heterocyclic Compounds

Thiophene derivatives are valuable in synthesizing novel heterocyclic compounds. For example, a study demonstrated the synthesis of novel c‐hetero‐fused thiophene derivatives, showcasing the compound's utility in creating new chemical entities (Rangnekar & Mavlankar, 1991).

4. Fluorescent Properties

Certain thiophene derivatives exhibit fluorescent properties, making them suitable for applications in sensors or imaging technologies. For instance, fluorescent nitrobenzoyl polythiophenes have been synthesized and characterized for such purposes (Coelho et al., 2015).

5. Medicinal Chemistry

In medicinal chemistry, thiophene derivatives, similar to the compound , are used to synthesize compounds with various biological activities. For example, certain thiophene-based compounds have shown promise as antibacterial and antifungal agents (Mabkhot et al., 2017).

6. Material Science Applications

Thiophene derivatives are also significant in material science, particularly in the development of organic electronic devices like transistors and solar cells. Their unique electronic properties make them suitable for such applications (Nagaraju et al., 2018).

7. Polymer Synthesis

The synthesis and study of polymers containing thiophene units are another area of research. These polymers have shown potential in various applications, including organic solar cells (Qin et al., 2009).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4S/c1-2-9-19-13-5-3-12(4-6-13)16(18)14-7-8-15(22-14)17-20-10-11-21-17/h3-8,17H,2,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUGLWESKIVQFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641956
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-propoxybenzoyl)thiophene

CAS RN

898778-63-7
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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